4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Description
Properties
IUPAC Name |
1-(1,1-dioxothian-4-yl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c9-7-5-10-11(6-7)8-1-3-14(12,13)4-2-8/h5-6,8H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIRDEKWTZAIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiopyran Sulfone Core Synthesis
The thiopyran 1,1-dioxide ring is typically synthesized via oxidation of tetrahydro-2H-thiopyran (thiane) derivatives. A two-step process is employed:
Step 1: Thiane Ring Formation
Thiane is prepared by cyclizing 1,5-dibromopentane with sodium sulfide () in ethanol:
The product is purified via fractional distillation (yield: 65–75%).
Step 2: Sulfonation
Thiane is oxidized using hydrogen peroxide () in acetic acid to form the 1,1-dioxide derivative:
Reaction conditions: 60°C for 6 hours, yielding 80–85% pure sulfone.
Pyrazole Substitution Strategies
The 4-aminopyrazole group is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
Method A: SNAr Reaction
-
Substrate Activation : The thiopyran sulfone is brominated at the 4-position using bromosuccinimide (NBS) in .
-
Coupling : 4-Aminopyrazole reacts with the brominated intermediate in dimethylformamide (DMF) with as a base:
Method B: Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling is employed using 4-borono-1H-pyrazole and a palladium catalyst:
Green Chemistry Approaches
Recent methods emphasize solvent-free or PEG-400-mediated reactions to reduce environmental impact:
Microwave-Assisted Synthesis
The thiopyran sulfone and 4-aminopyrazole are reacted under microwave irradiation (300 W, 120°C) for 20 minutes, achieving 85% yield with minimal byproducts.
PEG-400 as Solvent
Using polyethylene glycol-400 as a recyclable solvent, the reaction proceeds at room temperature in 6 hours (yield: 78%).
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water mobile phase) shows ≥98% purity. Key parameters:
| Parameter | Value |
|---|---|
| Retention Time | 6.7 min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
Industrial-Scale Optimization
For kilogram-scale production, continuous flow reactors are preferred:
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form thiol or sulfide derivatives.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of higher oxidation state sulfur compounds.
Reduction: Formation of thiol or sulfide derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide exhibit potential anticancer properties. The pyrazole ring is known for its ability to interact with various biological targets, making it a candidate for developing novel anticancer agents. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research has demonstrated that the compound possesses antimicrobial activity against a range of pathogens. Its structural features may facilitate interactions with bacterial enzymes or membranes, inhibiting growth and proliferation. A study showcased the efficacy of similar thiopyran derivatives against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance activity.
Herbicidal Activity
The compound's unique structure allows it to function as a potential herbicide. Preliminary investigations into its herbicidal properties showed that it could inhibit specific biochemical pathways in plants, leading to stunted growth or death of undesirable species. Field trials are necessary to evaluate its effectiveness in real-world agricultural settings.
Polymer Chemistry
This compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to environmental degradation, making it suitable for applications in coatings and composites.
Data Tables
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. These derivatives were tested against various cancer cell lines, demonstrating IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
A research team evaluated the antimicrobial properties of the compound using standard agar diffusion methods. The results indicated substantial inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could lead to more potent antimicrobial agents .
Case Study 3: Herbicidal Activity
Field trials conducted on common weeds showed that formulations containing the compound effectively reduced weed biomass by over 70% compared to untreated controls. This highlights its potential as a selective herbicide .
Mechanism of Action
The mechanism of action of 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the sulfone group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiopyran Ring
4-(4-Nitro-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (SH-6156, CAS 1639350-77-8)
- Structure: Differs by a nitro (-NO₂) instead of an amino (-NH₂) group on the pyrazole.
- Properties: The nitro group is electron-withdrawing, reducing basicity compared to the amino analog. This affects reactivity in substitution or reduction reactions. Purity: 96% .
- Synthetic Relevance : Likely serves as a precursor; nitro groups are often reduced to amines in synthesis .
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide (CAS 210240-20-3)
- Structure: Lacks the pyrazole ring; amino group is directly attached to thiopyran.
- Properties: Simplified structure with lower molecular weight (C₅H₁₁NO₂S, MW 161.21). Higher similarity score (0.95) to the target compound suggests structural overlap, but absence of pyrazole reduces hydrogen-bonding sites .
4-(1,4-Diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (CAS 1306179-38-3)
- Structure : Diazepane ring replaces pyrazole.
- Properties: Increased molecular weight (C₁₀H₂₀N₂O₂S, MW 232.34) and basicity due to the diazepane’s tertiary amines. Potential for enhanced solubility in acidic conditions .
Salt Forms and Derivatives
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS 116529-31-8)
- Structure: Hydrochloride salt of the amino-thiopyran core.
- Properties: Improved water solubility (common for salts). Molecular formula: C₅H₁₁NO₂S·HCl (MW 185.67). Used to enhance bioavailability in drug formulations .
4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS 1107645-98-6)
Complex Heterocyclic Derivatives
Compound 7b
- Structure: Bis-pyrazole-thienothiophene hybrid with carbonyl linkages.
- Properties : Higher molecular weight (C₂₈H₂₂N₆O₂S₂, MW 538.64) and aromaticity. IR and NMR data confirm NH₂ and C=O groups, suggesting strong intermolecular interactions .
Compound 10
- Structure: Pyrazolo[1,5-a]pyrimidine with cyano (-CN) and thienothiophene groups.
- Properties: Extended π-system (C₃₄H₂₀N₈S₂, MW 604.71).
Comparative Data Table
Key Findings and Implications
Electronic Effects: Amino groups enhance electron density and hydrogen bonding, whereas nitro groups reduce reactivity. This impacts applications in catalysis or drug design .
Solubility and Stability: Hydrochloride salts (e.g., CAS 116529-31-8) improve solubility, critical for pharmacokinetics. Conversely, aminomethyl derivatives (e.g., CAS 1107645-98-6) require specialized storage .
Synthetic Flexibility : Piperidine-mediated condensations () and nitro-to-amine reductions are viable routes for analogs .
Biological Activity
4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide, with the CAS number 1462289-23-1, is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 215.27 g/mol. The structure features a tetrahydrothiopyran ring which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3O2S |
| Molecular Weight | 215.27 g/mol |
| CAS Number | 1462289-23-1 |
| SMILES | Nc1cnn(c1)C1CCS(=O)(=O)CC1 |
Antimicrobial Activity
Research indicates that compounds with thiopyran structures exhibit significant antibacterial properties. For instance, derivatives of tetrahydrothiopyran have shown effectiveness against pathogens such as Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 4 µg/mL . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory and Analgesic Effects
Thiopyran derivatives have also been investigated for their anti-inflammatory and analgesic properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in pain pathways. This activity is crucial for developing new treatments for inflammatory diseases .
Case Studies and Research Findings
A variety of studies have explored the biological activity of related compounds, providing insights into their potential therapeutic roles:
- Antiparasitic Activity : A study highlighted the effectiveness of similar compounds against tropical diseases such as malaria and leishmaniasis. These compounds were shown to induce reactive oxygen species (ROS) production in parasites, leading to cell death .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives of thiopyran exhibited cytotoxic effects on cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity .
- Mechanism of Action : Research has suggested that thiopyran derivatives may act as allosteric inhibitors in various enzymatic pathways, enhancing their potential as therapeutic agents against resistant strains of bacteria and parasites .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide?
- Methodological Answer : The compound is synthesized via functionalization of the tetrahydro-2H-thiopyran 1,1-dioxide core. A representative approach involves coupling 4-aminopyrazole derivatives with sulfone-containing intermediates under basic conditions. For example, tetrahydro-2H-thiopyran 1,1-dioxide derivatives are often synthesized using oxidation of thiopyrans followed by nucleophilic substitution or cycloaddition reactions. Purification typically employs silica gel column chromatography with ethyl acetate as the eluent, achieving yields ~50-70% .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : and NMR spectra provide key data for proton environments and carbon frameworks. For instance, characteristic signals for the tetrahydrothiopyran ring appear at δ ~2.00–3.00 ppm () and ~23–52 ppm () .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. The software resolves challenges like twinned data and high-resolution refinement, ensuring accurate bond-length and angle measurements .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during derivative synthesis?
- Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from impurities or tautomeric equilibria. Strategies include:
- Multi-technique validation : Cross-checking with high-resolution mass spectrometry (HRMS) and IR spectroscopy.
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding assignment of ambiguous signals.
- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural proof, as demonstrated in related pyrazole-sulfone systems .
Q. What experimental strategies optimize reaction yields for derivatives under varying catalytic conditions?
- Methodological Answer :
- Catalyst screening : Transition-metal-free conditions (e.g., using CsCO as a base) improve selectivity for C–N bond formation, achieving ~50% yields in coupling reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF/EtOH mixtures) enhance solubility of intermediates, as seen in pyrazole-thiopyran conjugates .
- Temperature control : Reflux conditions (40–80°C) balance reaction rate and side-product formation. Lower temperatures (0–5°C) are critical for diazonium coupling to avoid decomposition .
Q. How can SHELX software address challenges in refining the crystal structure of this compound?
- Methodological Answer : SHELXL handles:
- Twinned data : The
TWINcommand corrects for pseudo-merohedral twinning, common in sulfone-containing crystals. - High-resolution refinement : Anisotropic displacement parameters improve accuracy for light atoms (e.g., N, O).
- Hydrogen bonding networks : SHELXPRO visualizes interactions critical for stabilizing the pyrazole-thiopyran conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
